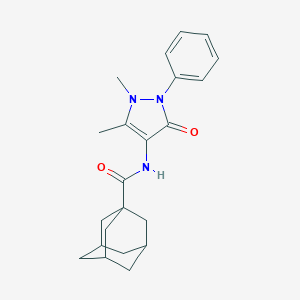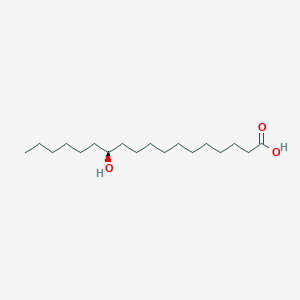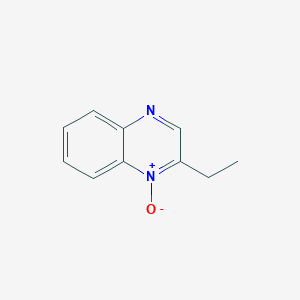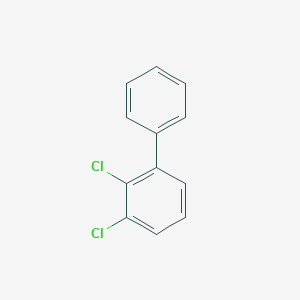
3,5-Diiodothiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodothiophene-2-carbaldehyde, also known as DITC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of thiophene, which is a heterocyclic compound commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials. DITC has been found to possess several interesting properties, including its ability to act as a fluorescent probe, its potential use in organic electronics, and its potential as a therapeutic agent in the treatment of cancer and other diseases. In
Applications De Recherche Scientifique
3,5-Diiodothiophene-2-carbaldehyde has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 3,5-Diiodothiophene-2-carbaldehyde is its use as a fluorescent probe. 3,5-Diiodothiophene-2-carbaldehyde has been found to exhibit strong fluorescence in both organic solvents and water, making it a useful tool for fluorescence imaging and sensing. 3,5-Diiodothiophene-2-carbaldehyde has also been investigated for its potential use in organic electronics, such as organic field-effect transistors and organic light-emitting diodes. In addition, 3,5-Diiodothiophene-2-carbaldehyde has been studied for its potential as a therapeutic agent in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 3,5-Diiodothiophene-2-carbaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 3,5-Diiodothiophene-2-carbaldehyde has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. 3,5-Diiodothiophene-2-carbaldehyde has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Biochemical and Physiological Effects:
3,5-Diiodothiophene-2-carbaldehyde has been found to have several biochemical and physiological effects. In vitro studies have shown that 3,5-Diiodothiophene-2-carbaldehyde can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,5-Diiodothiophene-2-carbaldehyde has also been found to induce apoptosis in cancer cells, while sparing normal cells. In addition, 3,5-Diiodothiophene-2-carbaldehyde has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3,5-Diiodothiophene-2-carbaldehyde is its strong fluorescence, which makes it a useful tool for fluorescence imaging and sensing. 3,5-Diiodothiophene-2-carbaldehyde is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of 3,5-Diiodothiophene-2-carbaldehyde is its potential toxicity, which may limit its use in certain applications. In addition, the mechanism of action of 3,5-Diiodothiophene-2-carbaldehyde is not fully understood, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on 3,5-Diiodothiophene-2-carbaldehyde. One area of research is the development of new synthesis methods for 3,5-Diiodothiophene-2-carbaldehyde that are more efficient and environmentally friendly. Another area of research is the optimization of 3,5-Diiodothiophene-2-carbaldehyde as a fluorescent probe, including the development of new derivatives that exhibit different fluorescence properties. In addition, further research is needed to fully understand the mechanism of action of 3,5-Diiodothiophene-2-carbaldehyde and its potential as a therapeutic agent in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 3,5-Diiodothiophene-2-carbaldehyde can be achieved through several methods, including the reaction of 3,5-diiodothiophene with 2-formylfuran or 2-formylthiophene, or the reaction of 3,5-diiodothiophene with dichloromethane and triethylamine. The yield of 3,5-Diiodothiophene-2-carbaldehyde can be improved by using a catalytic amount of copper iodide in the reaction. The purity of 3,5-Diiodothiophene-2-carbaldehyde can be increased by recrystallization from ethanol or ethyl acetate.
Propriétés
Numéro CAS |
18799-86-5 |
|---|---|
Nom du produit |
3,5-Diiodothiophene-2-carbaldehyde |
Formule moléculaire |
C5H2I2OS |
Poids moléculaire |
363.94 g/mol |
Nom IUPAC |
3,5-diiodothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H2I2OS/c6-3-1-5(7)9-4(3)2-8/h1-2H |
Clé InChI |
QEHAZEPZHFOIBJ-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1I)C=O)I |
SMILES canonique |
C1=C(SC(=C1I)C=O)I |
Synonymes |
3,5-Diiodo-2-thiophenecarbaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



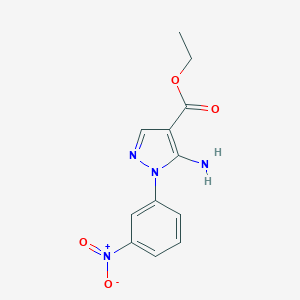
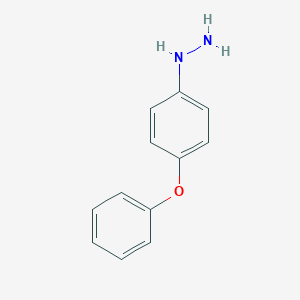


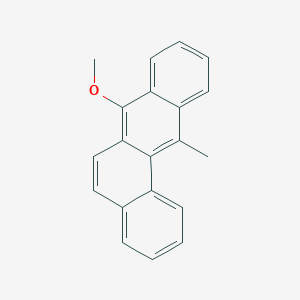
![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)


